Diethyl succinate
Overview
Description
Scientific Research Applications
Diethyl succinate has a wide range of applications in scientific research :
Chemistry: It is used as a chemical intermediate in the synthesis of various compounds.
Industry: this compound is employed as a solvent, plasticizer, and emollient in various industrial processes.
Mechanism of Action
Target of Action
Diethyl succinate, the diethyl ester of succinate, primarily targets the tricarboxylic acid (TCA) cycle in cells . It is known to interact with succinate dehydrogenase (SDH) , a key enzyme in the TCA cycle . SDH plays a central role in mitochondrial activity and energy production .
Mode of Action
This compound crosses biological membranes and incorporates into cells in tissue culture . Once inside the cell, it is metabolized by the TCA cycle . It is known to modulate microglial polarization and activation by reducing mitochondrial fission and cellular ROS . This protective effect is SUCNR1-independent and mediated by reduced mitochondrial fission and cellular ROS production .
Biochemical Pathways
This compound participates in the TCA cycle, a central metabolic pathway in cells . It serves as a substrate for SDH, contributing to energy production in fundamental mitochondrial metabolic pathways . Elevated intracellular succinate levels have been associated with various pathological states, including chronic inflammation, ischemia/reperfusion (IR) injury, and cancer .
Pharmacokinetics
It is known that this compound can cross biological membranes and incorporate into cells in tissue culture, where it is metabolized by the tca cycle . It is also known to be non-toxic .
Result of Action
Elevated intracellular succinate, mimicked by this compound, exerts a protective role in primary microglia by preventing their conversion into the pro-inflammatory M1 phenotype induced by lipopolysaccharide (LPS) . This protective effect is mediated by reduced mitochondrial fission and cellular ROS production .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. It is used at physiological pH and can cross biological membranes . Additionally, it has been suggested that this compound could be used as a novel and highly efficient solvent to capture carbon dioxide (CO2), potentially reducing carbon emissions .
Safety and Hazards
Diethyl succinate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and containers may explode when heated . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .
Future Directions
Succinate metabolism has been identified as a promising therapeutic target for inflammation, ischemia/reperfusion injury, and cancer . A study suggests that modulating succinate accumulation and metabolism within the hypoxic milieu could be a means to combat various diseases . The potential of targeting succinate and SDH alterations to manipulate immune cell functions in hypoxia-related diseases has been demonstrated .
Biochemical Analysis
Biochemical Properties
Diethyl succinate interacts with various enzymes, proteins, and other biomolecules. It is known to enhance inflammation in various contexts by activating the succinate receptor (SUCNR1) when it is transported out of the cytosol .
Cellular Effects
This compound has been found to modulate microglial polarization and activation by reducing mitochondrial fission and cellular ROS . It exerts a protective role in primary microglia by preventing their conversion into the pro-inflammatory M1 phenotype induced by Lipopolysaccharide (LPS) .
Molecular Mechanism
The protective effect of this compound is SUCNR1-independent and mediated by reducing mitochondrial fission and cellular ROS production . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can modulate microglial polarization and activation, suggesting potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the tricarboxylic acid cycle (TCA), an important metabolic pathway . It interacts with various enzymes and cofactors within this pathway .
Transport and Distribution
This compound is known to cross biological membranes and incorporate into cells in tissue culture . The specific transporters or binding proteins it interacts with, as well as its effects on localization or accumulation, are not well characterized.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl succinate is primarily synthesized through the Fischer esterification of succinic acid with ethanol. The reaction involves heating succinic acid and ethanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps :
- Mixing succinic acid with industrial ethanol and a catalyst in an esterification kettle.
- Heating the mixture to 120°C and continuously adding ethanol for 8-9 hours while maintaining the temperature.
- Monitoring the acid value and adding absolute ethanol when necessary.
- Cooling the mixture and separating the catalyst.
- Washing the product with an alkaline solution and then dehydrating it through rectification.
Chemical Reactions Analysis
Diethyl succinate is a versatile building block that undergoes various chemical reactions :
Acyloin Condensation: It participates in acyloin condensation to form 2-hydroxycyclobutanone.
Condensation with Oxalate Esters: This reaction produces ketoglutaric acid.
Stobbe Condensation: this compound is a reagent in the Stobbe condensation, leading to the formation of diethylsuccinoylsuccinate, a precursor to dyes and pigments.
Common Reagents and Conditions:
Acyloin Condensation: Chlorotrimethylsilane is used as a trapping agent.
Condensation with Oxalate Esters: Oxalate esters are used as reagents.
Stobbe Condensation: Base-induced conditions are employed.
Major Products:
- 2-Hydroxycyclobutanone
- Ketoglutaric acid
- Diethylsuccinoylsuccinate
Comparison with Similar Compounds
Diethyl succinate is unique due to its versatility as a chemical intermediate and its ability to modulate mitochondrial activity . Similar compounds include:
Dimethyl succinate: Another ester of succinic acid, used in similar applications.
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Diethyl oxalate: Employed in organic synthesis as a reagent.
Each of these compounds has distinct applications and properties, but this compound stands out for its role in modulating cellular processes and its wide range of industrial uses .
Properties
IUPAC Name |
diethyl butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMROQRQHGEIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | DIETHYL SUCCINATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038732 | |
Record name | Diethyl butanedioate | |
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Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with faint pleasant odour | |
Record name | Butanedioic acid, diethyl ester | |
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Record name | Diethyl succinate | |
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Record name | DIETHYL SUCCINATE | |
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Record name | Diethyl succinate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |
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Boiling Point |
217.00 to 218.00 °C. @ 760.00 mm Hg, 217 °C | |
Record name | Diethyl succinate | |
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Record name | DIETHYL SUCCINATE | |
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Flash Point |
90 °C c.c. | |
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Solubility |
19.1 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.2, 1 mL in 50 mL water; miscible in alcohol, ether, oils | |
Record name | Diethyl succinate | |
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Record name | DIETHYL SUCCINATE | |
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Record name | Diethyl succinate | |
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Density |
1.04 g/cm³, 1.031-1.041 | |
Record name | DIETHYL SUCCINATE | |
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Record name | Diethyl succinate | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |
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Vapor Density |
Relative vapor density (air = 1): 6.01 | |
Record name | DIETHYL SUCCINATE | |
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Vapor Pressure |
0.04 [mmHg], Vapor pressure, kPa at 55 °C: 0.133 | |
Record name | Butanedioic acid, diethyl ester | |
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CAS No. |
123-25-1 | |
Record name | Diethyl succinate | |
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Record name | Butanedioic acid, diethyl ester | |
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Record name | DIETHYL SUCCINATE | |
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Record name | Butanedioic acid, 1,4-diethyl ester | |
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Record name | DIETHYL SUCCINATE | |
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Record name | Diethyl succinate | |
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Melting Point |
-21 °C | |
Record name | Diethyl succinate | |
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Retrosynthesis Analysis
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